1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI)

Description

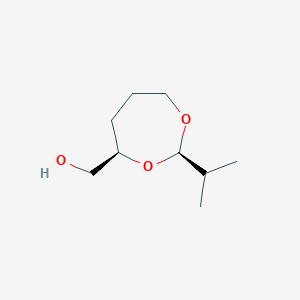

1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) is a seven-membered 1,3-dioxepane derivative with a methanol group at position 4 and an isopropyl group at position 2. This compound likely serves as a chiral intermediate in organic synthesis or agrochemical development due to its functional groups and stereospecificity .

Properties

Molecular Formula |

C9H18O3 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

[(2R,4R)-2-propan-2-yl-1,3-dioxepan-4-yl]methanol |

InChI |

InChI=1S/C9H18O3/c1-7(2)9-11-5-3-4-8(6-10)12-9/h7-10H,3-6H2,1-2H3/t8-,9-/m1/s1 |

InChI Key |

GRWQLPNKBCVYGO-RKDXNWHRSA-N |

Isomeric SMILES |

CC(C)[C@@H]1OCCC[C@@H](O1)CO |

Canonical SMILES |

CC(C)C1OCCCC(O1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) typically involves the cyclization of appropriate diols and epoxides under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired chiral centers. Common reagents used in the synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of chiral catalysts and enantioselective synthesis techniques is also common to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides or sulfonates are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It is a precursor in the synthesis of antifungal and antibacterial agents.

Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) exerts its effects involves its interaction with specific molecular targets. The dioxepane ring structure allows it to fit into enzyme active sites, inhibiting or modifying enzyme activity. This interaction can alter metabolic pathways and biochemical processes, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with the target molecule:

Key Observations:

- Ring Size : The target compound’s seven-membered 1,3-dioxepane ring reduces steric strain compared to five-membered dioxolanes (e.g., 76749-50-3) and enhances conformational flexibility relative to six-membered dioxanes (e.g., 93351-55-4). Larger rings are typically less reactive but more thermally stable .

- Substituents : The isopropyl group in the target compound increases lipophilicity (predicted LogP ~1.5–2.5), though less so than dipentadecyl chains (LogP 8.5 in 76749-50-3). This balance may optimize solubility for pharmaceutical or agrochemical applications .

- Stereochemistry : The (2R,4R) configuration likely enhances enantioselectivity in chiral synthesis, distinguishing it from racemic mixtures or alternative stereoisomers .

Physicochemical and Application Comparison

Stability and Reactivity:

- The dipentadecyl phosphate derivative (76749-50-3) exhibits high hydrophobicity, making it suitable for lipid membranes or surfactants. In contrast, the target compound’s smaller substituents suggest moderate solubility in polar solvents .

- The diacetate groups in 5463-69-4 improve metabolic stability, suggesting prodrug applications. The target compound’s methanol group may facilitate hydrogen bonding, enhancing interactions in catalytic systems .

Stereochemical Significance

The (2R,4R) configuration in the target compound is critical for:

- Enantioselective Synthesis : Chiral dioxepanes are valuable in asymmetric catalysis or pharmaceutical intermediates, where stereochemical purity affects efficacy .

- Thermodynamic Stability : The specific diastereomer may exhibit lower energy conformations, enhancing shelf life or reaction yields compared to alternative stereoisomers.

Biological Activity

1,3-Dioxepane-4-methanol, 2-(1-methylethyl)-, (2R,4R)-(9CI) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies, case reports, and research findings.

Chemical Structure and Properties

1,3-Dioxepanes are characterized by a dioxepane ring structure which can influence their biological activity. The specific compound features a methanol group and an isopropyl substituent, which may enhance its solubility and reactivity in biological systems.

Antimicrobial Activity

Research has indicated that compounds with similar dioxepane structures exhibit antimicrobial properties. For instance, certain dioxepane derivatives have shown effectiveness against various bacterial strains. While specific data on 1,3-Dioxepane-4-methanol is limited, the presence of the dioxepane ring suggests potential antimicrobial activity based on structural analogs.

Cytotoxicity

Studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, indole-diterpenoids containing dioxepane rings exhibited significant cytotoxicity against liver cancer cells with IC50 values in the low micromolar range . Although direct studies on 1,3-Dioxepane-4-methanol are scarce, the structural similarities may imply similar cytotoxic potential.

Methanol Poisoning Context

A relevant context for understanding the biological implications of methanol-related compounds arises from case studies on methanol poisoning. Methanol is known for its acute toxicity and can lead to severe metabolic acidosis and organ failure . The biological pathways affected by methanol metabolism could provide insights into the effects of 1,3-Dioxepane-4-methanol due to its structural relationship with methanol.

Table 1: Biological Activities of Dioxepane Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.